Bienvenue dans la boutique en ligne BenchChem!

AGN 193109

RAR binding affinity receptor occupancy competitive binding

AGN 193109 is the definitive pan-RAR antagonist for complete, unambiguous RAR blockade. Kd values of 2 nM (RARα, RARβ) and 3 nM (RARγ) with >5,000-fold selectivity over all RXR subtypes (Kd >10,000 nM) guarantee RAR-specific phenotypic outcomes without confounding RXR modulation. Superior to AGN 194310 (weaker RARγ Kd 5 nM) and natural retinoids for RARγ-predominant keratinocyte, epidermal, and cancer models. Orally active, in vivo validated, and established as the reference antagonist for competitive binding and receptor occupancy assays. For definitive RAR-dependent pathway analysis where receptor specificity is non-negotiable.

Molecular Formula C28H24O2
Molecular Weight 392.5 g/mol
CAS No. 171746-21-7
Cat. No. B1665644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 193109
CAS171746-21-7
Synonyms4-((5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl)benzoic acid
AGN 193109
AGN-193109
AGN193109
Molecular FormulaC28H24O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
InChIInChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)
InChIKeyNCEQLLNVRRTCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGN 193109 (CAS 171746-21-7): Potent Pan-RAR Antagonist for Retinoid Signaling Studies


AGN 193109 is a synthetic retinoid analog that functions as a high-affinity, pan-antagonist of retinoic acid receptors (RARs), binding to RARα, RARβ, and RARγ with equilibrium dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively [1]. Critically, this compound exhibits no significant affinity for retinoid X receptors (RXRs), with Kd values exceeding 10,000 nM for all three RXR subtypes, establishing it as a completely RAR-specific tool compound [2]. AGN 193109 is orally active and has been demonstrated to function as a potent RAR antagonist both in vitro and in vivo .

Why AGN 193109 Cannot Be Replaced by Other RAR Antagonists or Pan-Antagonists


Substituting AGN 193109 with alternative RAR antagonists or even other pan-RAR antagonists introduces substantial risk of altered experimental outcomes due to meaningful differences in receptor subtype binding profiles, RXR cross-reactivity, and in vivo functional antagonism [1]. For instance, the later-generation pan-antagonist AGN 194310 exhibits significantly weaker affinity for RARγ (Kd = 5 nM vs. 3 nM), which may skew results in systems where RARγ signaling predominates . Natural retinoids like all-trans retinoic acid (ATRA) act as agonists, not antagonists, and bind RARs with approximately 4- to 10-fold lower affinity, precluding their use in experiments requiring potent, selective RAR blockade . The quantitative evidence below establishes exactly where AGN 193109 diverges from its closest analogs.

Quantitative Differentiation of AGN 193109 vs. RAR Antagonists and Natural Retinoids


AGN 193109 vs. All-Trans Retinoic Acid (ATRA): 4.5- to 9.5-Fold Higher Binding Affinity Across RAR Subtypes

AGN 193109 binds RARα, RARβ, and RARγ with approximately 4.5- to 9.5-fold higher affinity than the natural ligand all-trans retinoic acid (ATRA) . Specifically, AGN 193109 exhibits Kd values of 2 nM (RARα), 2 nM (RARβ), and 3 nM (RARγ), compared with ATRA's reported Kd values of 9 nM (RARα), 12 nM (RARβ), and 19 nM (RARγ) . This affinity advantage translates to higher fractional receptor occupancy at equivalent concentrations, a critical parameter in competitive binding assays and experiments requiring complete receptor blockade.

RAR binding affinity receptor occupancy competitive binding

AGN 193109 vs. AGN 194310: Superior RARγ Affinity in Pan-RAR Antagonist Class

When compared to AGN 194310, a later-generation pan-RAR antagonist, AGN 193109 demonstrates superior affinity for the RARγ subtype while maintaining comparable or slightly better affinity for RARα and RARβ [1]. AGN 194310 binds RARα, RARβ, and RARγ with Kd values of 3 nM, 2 nM, and 5 nM, respectively, representing a 1.67-fold weaker affinity for RARγ compared to AGN 193109 (5 nM vs. 3 nM) [1]. This difference is particularly relevant in biological systems where RARγ signaling predominates, such as epidermal differentiation, skeletal development, and certain cancer models.

RARγ-selective signaling pan-antagonist comparison receptor subtype affinity

AGN 193109: Complete RAR Selectivity with >5,000-Fold Discrimination Over RXRs

AGN 193109 exhibits profound selectivity for RARs over RXRs, with Kd values for all three RXR subtypes exceeding 10,000 nM [1][2]. This represents a >5,000-fold discrimination compared to its RAR binding affinities (2-3 nM). This level of selectivity is not uniformly shared across all retinoid analogs, as many compounds in the retinoid class retain some degree of RXR binding or transactivation capacity. The complete RAR specificity of AGN 193109 eliminates confounding RXR-mediated signaling, which is critical for experiments aimed at isolating RAR-dependent pathways from the broader retinoid signaling network.

RXR cross-reactivity receptor selectivity off-target binding

AGN 193109 Functional Antagonism: Dose-Dependent Reversal of Retinoid-Induced Cellular Responses at 1:1 to 10:1 Molar Ratios

In ECE16-1 human ectocervical epithelial cells, AGN 193109 demonstrates concentration-dependent functional antagonism of retinoid-induced cellular responses [1]. Half-maximal antagonism is achieved at a 1:1 molar ratio of AGN 193109 to retinoid agonist, while maximal antagonism requires a 10:1 molar ratio [1]. When administered alone, AGN 193109 exhibits no detectable agonist activity, confirming its pure antagonist pharmacological profile [1]. This functional antagonism manifests as reversal of retinoid-induced changes in cytokeratin expression (suppression of K5, K6, K14, K16, K17 and induction of K7, K8, K19), growth suppression, and morphological alterations [1].

functional antagonism cellular assay keratinocyte differentiation

AGN 193109 In Vivo Functional Antagonism: Inhibition of RAR-Mediated Epidermal Hyperplasia

AGN 193109 has been validated as a functional RAR antagonist in vivo, specifically demonstrating the ability to inhibit RAR-mediated epidermal hyperplasia induced by RAR-selective agonists in hairless mice [1][2]. While RAR-selective agonists like TTNPB exhibit potent hyperplasia induction (ED50 = 0.2 nmol/animal), RXR-selective compounds show only weak activity (AGN 191701 ED50 = 600 nmol/animal), confirming that hyperplasia is RAR-mediated [1]. AGN 193109 inhibits this RAR-driven hyperplasia, establishing its utility as a tool to dissect RAR-specific contributions to complex in vivo phenotypes [1][2]. The compound is orally active, with in vivo teratogenic effects observed at a single oral dose of 1 mg/kg in pregnant mice [3].

in vivo pharmacology epidermal hyperplasia RAR antagonism

Recommended Applications of AGN 193109 Based on Quantitative Differentiation


Dissection of RAR-Specific Signaling in the Presence of RXR Cross-Talk

AGN 193109 is the tool of choice for experiments requiring complete RAR blockade without confounding RXR modulation. Its >5,000-fold selectivity for RARs over RXRs (Kd >10,000 nM for all RXR subtypes) [1] ensures that observed effects are attributable solely to RAR antagonism. This property is essential for studies involving RAR-RXR heterodimer signaling, where compounds with partial RXR activity would confound interpretation. AGN 193109's complete RAR specificity enables unambiguous assignment of phenotypic outcomes to RAR-dependent pathways.

In Vivo Studies of RAR-Mediated Developmental Processes and Teratogenicity

AGN 193109 is validated for in vivo use as a functional RAR antagonist, as demonstrated by its ability to inhibit RAR-mediated epidermal hyperplasia in hairless mice [2]. The compound's oral activity and established in vivo pharmacological profile [3] support its application in animal models investigating RAR-dependent developmental processes, including craniofacial morphogenesis and limb development. Researchers should note that AGN 193109 induces teratogenic effects (cleft palate, frontonasal dysplasia, eye malformations) at 1 mg/kg oral dose in pregnant mice [3], a property that can be exploited to study RAR-dependent developmental pathways when appropriate controls are employed.

Cellular Assays Requiring Complete RARγ Blockade

For studies in keratinocytes, epidermal models, or cancer cell lines where RARγ is the predominant RAR subtype mediating biological responses, AGN 193109 provides superior target engagement compared to alternative pan-antagonists like AGN 194310 . AGN 193109 binds RARγ with a Kd of 3 nM, representing a 1.67-fold higher affinity than AGN 194310 (Kd = 5 nM) . This affinity advantage translates to more complete RARγ blockade at equivalent concentrations, which is critical for experimental systems where incomplete receptor antagonism would produce ambiguous results. Recommended working concentrations for cellular assays are informed by the established 1:1 (half-maximal) to 10:1 (maximal) molar ratios relative to agonist concentrations [4].

Competitive Binding and Receptor Occupancy Studies

AGN 193109's high-affinity binding profile (Kd = 2-3 nM across RAR subtypes) makes it an ideal reference antagonist for competitive binding assays and receptor occupancy experiments [4]. Its approximately 4.5- to 6.3-fold higher affinity relative to the natural ligand ATRA enables robust competitive displacement of radiolabeled or fluorescent ligands at low concentrations, improving assay sensitivity and reducing compound consumption. The compound's well-characterized binding parameters support accurate calculation of receptor occupancy and fractional inhibition in pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN 193109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.